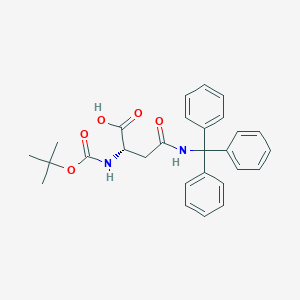

Boc-Asn(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464258 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-68-2 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Asn(Trt)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-tert-butoxycarbonyl-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS).

Core Chemical Properties and Structure

This compound is a protected amino acid derivative used to incorporate asparagine into peptide chains. The Nα-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide is protected by a bulky trityl (Trt) group. This dual protection strategy is essential for preventing undesirable side reactions and enhancing solubility during peptide synthesis.

The chemical structure of this compound is characterized by the L-asparagine backbone with the Boc protecting group on the alpha-amino group and the trityl protecting group on the side-chain amide nitrogen.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | N-α-t.-Boc-β-trityl-L-asparagine, Nα-(tert-Butoxycarbonyl)-Nγ-trityl-L-asparagine | [1][2] |

| CAS Number | 132388-68-2 | [1][2] |

| Molecular Formula | C₂₈H₃₀N₂O₅ | [1][2] |

| Molecular Weight | 474.55 g/mol | [1][2] |

| Appearance | White to off-white or slight yellow to beige powder | [3] |

| Optical Rotation | [α]25/D: -16.5° to -21.5° (c=1 in methanol) | [3] |

| Assay Purity | ≥98% (by TLC) | [1][3] |

Table 2: Solubility and Stability of this compound

| Property | Details | Reference(s) |

| Solubility | Qualitative: Good solubility in most organic solvents, including DMF. Quantitative: 1 mmole is clearly soluble in 2 ml of DMF. | [3] |

| Stability & Storage | Store at 15-25°C in a dry place. It is a combustible solid. | [1][2] |

Role in Peptide Synthesis

The incorporation of asparagine in peptide synthesis can be challenging due to potential side reactions such as dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates. The trityl protecting group on the side-chain of this compound effectively prevents these side reactions.[4] Furthermore, the bulky and hydrophobic nature of the trityl group significantly enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF).[3]

Boc-SPPS Workflow

This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocols

Incorporation of this compound in Boc-SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling agent (e.g., HBTU, DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM for 15-30 minutes.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual acid and byproducts.

-

Neutralization: Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% DIEA in DCM.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and a suitable activating agent in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring (Optional): The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[5]

Deprotection of the Trityl Group

The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

Materials:

-

Peptide-resin with Trt-protected asparagine

-

Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)[6]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage and Deprotection:

-

Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Note: If the Asn(Trt) residue is at the N-terminus, a longer cleavage time may be required for complete deprotection.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Add the filtrate to cold diethyl ether to precipitate the crude peptide.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether to remove scavengers and cleavage byproducts.

-

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound and for analyzing the final cleaved peptide. Due to the hydrophobicity of the Boc and Trt groups, C18 columns are commonly used.

A general protocol for the analysis of Boc-protected amino acids involves a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%). Detection is typically performed using a UV detector at 210-220 nm.

Safety Information

This compound is a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to Boc-Asn(Trt)-OH (CAS Number: 132388-68-2) for Researchers and Drug Development Professionals

Introduction: N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine, commonly referred to as Boc-Asn(Trt)-OH, is a critical building block in the field of peptide chemistry. With the CAS number 132388-68-2, this protected amino acid derivative is instrumental in the synthesis of complex peptides and proteins, playing a vital role in drug discovery and development. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Technical Data

This compound is a white to off-white powder with a molecular formula of C₂₈H₃₀N₂O₅ and a molecular weight of 474.55 g/mol .[1][2][3] Its key function in peptide synthesis is to provide temporary protection to the α-amino group with the Boc group and the side-chain amide of asparagine with the bulky trityl (Trt) group.[1][4] This dual protection strategy is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.

| Property | Value | Reference(s) |

| CAS Number | 132388-68-2 | [1][2][3] |

| Molecular Formula | C₂₈H₃₀N₂O₅ | [1][2][3] |

| Molecular Weight | 474.55 g/mol | [1][2][3] |

| Appearance | White to slight yellow to beige powder | [1] |

| Melting Point | 203 °C | [2] |

| Purity | ≥98% (TLC) | [1] |

| Optical Rotation | α 25/D (c=1 in methanol): -21.5 to -16.5 ° | [1] |

| Storage Temperature | 2°C - 8°C or 15-25°C (store in a well-closed container) | [1][2] |

| Solubility | Soluble in DMF | [1] |

Core Applications in Peptide Synthesis

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of asparagine residues into a growing peptide chain is notoriously challenging due to potential side reactions. The bulky trityl (Trt) protecting group on the side-chain amide of asparagine in this compound effectively prevents these undesirable reactions, primarily:

-

Dehydration: During the activation of the carboxylic acid for coupling, the unprotected side-chain amide of asparagine can dehydrate to form a nitrile byproduct. The Trt group sterically hinders this reaction, ensuring the integrity of the asparagine residue.[4]

-

Aspartimide Formation: This side reaction involves the cyclization of the peptide backbone at the asparagine residue, leading to the formation of a succinimide (B58015) derivative. This can result in the epimerization of the amino acid and the formation of β-aspartyl peptides. The Trt group helps to minimize this side reaction.

The use of this compound leads to higher yields and lower byproduct formation, ultimately resulting in a purer final peptide product.[1]

Experimental Protocols

A generalized experimental workflow for the incorporation of this compound in Boc-based SPPS is outlined below. This protocol serves as a foundational guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Boc-SPPS Cycle for Asparagine Incorporation

Caption: General workflow for incorporating this compound in a Boc-SPPS cycle.

1. Resin Preparation and Swelling:

-

The solid support (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[5]

2. Boc Deprotection:

-

The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[5]

3. Neutralization:

-

The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[6] This is followed by thorough washing with DCM and DMF.

4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with agitation.

-

The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

5. Washing:

-

After the coupling is complete, the resin is extensively washed with DMF, DCM, and isopropanol (B130326) (IPA) to remove excess reagents and byproducts.[5]

6. Repetition:

-

The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously. In Boc-SPPS, this is typically achieved using strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] Scavengers such as anisole (B1667542) or thioanisole (B89551) are added to prevent side reactions caused by reactive cationic species generated during cleavage.

Role in the Synthesis of Bioactive Peptides and Signaling Pathways

While specific examples of marketed drugs synthesized using this compound are not always explicitly detailed in publicly available literature, its application is crucial in the synthesis of various classes of bioactive peptides investigated in research and drug development.

Conotoxins

Conotoxins are a large family of neurotoxic peptides isolated from the venom of marine cone snails.[8] These peptides are rich in disulfide bonds and are highly potent and selective for various ion channels and receptors, making them valuable tools for neuroscience research and potential therapeutic agents for conditions like chronic pain.[8][9] The synthesis of conotoxins with multiple disulfide bonds often requires a regioselective strategy, where different protecting groups are used for pairs of cysteine residues.[8] While the literature often highlights the use of Trt protection for cysteine, the incorporation of asparagine residues in these complex peptides would necessitate a robust protecting group strategy, for which this compound is well-suited.

Neuropeptide Y (NPY) Analogs

Neuropeptide Y is a 36-amino acid peptide that plays a significant role in various physiological processes, including appetite regulation, anxiety, and circadian rhythms.[10] The synthesis of NPY and its analogs for research into obesity and other metabolic disorders is an active area of investigation.[11][12] While one study on a biotinylated NPY analog replaced asparagine with lysine, the standard synthesis of native NPY and many of its analogs containing asparagine would benefit from the use of this compound to ensure the integrity of the peptide during synthesis.[10]

HIV Protease Inhibitors

The development of inhibitors for the HIV protease is a cornerstone of antiretroviral therapy.[13] Many of these inhibitors are peptidomimetic, designed to mimic the natural substrate of the protease. The synthesis of these complex molecules often involves peptide coupling steps. In cases where asparagine is part of the inhibitor's structure or a precursor, this compound would be a critical reagent to prevent side reactions and ensure high purity. For example, the design of some inhibitors involves modifications of the asparagine moiety to improve binding affinity and bioavailability.

Asparagine and the mTORC1 Signaling Pathway

Beyond its role as a building block in proteins, the amino acid asparagine itself has been identified as a key signaling molecule, particularly in the context of cellular metabolism and growth. Recent research has shown that asparagine availability can reinforce the signaling of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[14] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. N-a-t-Boc-N-g-trityl-L-asparagine | 132388-68-2 | FB39381 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for the Development of Conotoxins as New Therapeutic Leads [mdpi.com]

- 10. Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Nα-(tert-butoxycarbonyl)-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and the bulky, acid-sensitive trityl (Trt) group for the side-chain amide of asparagine is paramount for the successful synthesis of complex peptides. This dual protection scheme enhances solubility and effectively prevents common side reactions such as dehydration of the amide to a nitrile and aspartimide formation during peptide coupling steps.[1]

Physicochemical and Characterization Data

A summary of the key physicochemical properties and analytical data for the starting materials and the final product is presented below for easy reference and comparison.

| Property | L-Asparagine | Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | Trityl Chloride (Trt-Cl) | Boc-Asn-OH | This compound |

| Molecular Formula | C₄H₈N₂O₃ | C₁₀H₁₈O₅ | C₁₉H₁₅Cl | C₉H₁₆N₂O₅ | C₂₈H₃₀N₂O₅ |

| Molecular Weight | 132.12 g/mol | 218.25 g/mol | 278.77 g/mol | 232.23 g/mol | 474.55 g/mol |

| Appearance | White crystalline powder | Colorless to white crystalline solid or liquid | White to yellowish crystalline solid | White solid | White to off-white powder[2] |

| Melting Point | 234-235 °C (decomposes) | 22-24 °C | 111-114 °C | 175 °C (decomposes) | 180-200 °C[2] |

| Optical Rotation | - | - | - | [α]20/D −7.8±0.5°, c=2% in DMF | [α]25/D -21.5 to -16.5°, c=1 in Methanol (B129727) |

| CAS Number | 70-47-3 | 24424-99-5 | 76-83-5 | 7536-55-2 | 132388-68-2 |

Characterization Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz) - Estimated: δ 12.5 (br s, 1H, COOH), 7.1-7.4 (m, 15H, Ar-H of Trt), 6.8-7.0 (br s, 1H, NH-Trt), 6.7-6.9 (d, 1H, NH-Boc), 4.2-4.4 (m, 1H, α-CH), 2.5-2.7 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃).

-

¹³C NMR (DMSO-d₆, 100 MHz) - Estimated: δ 172-174 (COOH), 170-172 (C=O, side chain), 155-157 (C=O, Boc), 144-146 (Ar-C, Trt), 126-129 (Ar-CH, Trt), 78-80 (C(CH₃)₃), 70-72 (C-Ar₃, Trt), 50-52 (α-CH), 36-38 (β-CH₂), 28.1 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): The spectrum is expected to show characteristic absorptions for O-H (broad, ~3300-2500), N-H (~3300), C=O (~1720 and ~1680), and aromatic C-H (~3100-3000) and C=C (~1600, ~1490, ~1450) stretches.

-

Mass Spectrometry (ESI+): Calculated for C₂₈H₃₀N₂O₅, m/z 474.22. Found: [M+H]⁺ at 475.22.

Synthesis and Purification Workflow

The synthesis of this compound is a two-step process. First, the α-amino group of L-asparagine is protected with a Boc group. The resulting Boc-Asn-OH is then tritylated on the side-chain amide to yield the final product.

Experimental Protocols

Step 1: Synthesis of Nα-(tert-butoxycarbonyl)-L-asparagine (Boc-Asn-OH)

This protocol is adapted from a standard procedure for the Boc protection of amino acids.

Materials:

-

L-Asparagine (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)

-

Sodium carbonate (Na₂CO₃) (1.0 eq.)

-

Deionized water

-

37% Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve L-asparagine (15 g, 0.113 mol) and sodium carbonate (12 g, 0.113 mol) in a solvent mixture of water (225 mL) and 1,4-dioxane (225 mL) at room temperature.

-

To this solution, slowly add di-tert-butyl dicarbonate (30 g, 0.137 mol).

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion of the reaction (monitored by TLC), remove the 1,4-dioxane by distillation under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and adjust the pH to 2 with 37% hydrochloric acid, at which point a white solid will precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield Boc-Asn-OH.[3]

-

Expected Yield: Approximately 91%.[3]

Step 2: Synthesis of Nα-(tert-butoxycarbonyl)-Nγ-trityl-L-asparagine (this compound)

Materials:

-

Boc-Asn-OH (1.0 eq.)

-

Trityl chloride (Trt-Cl) (1.1-1.5 eq.)

-

Anhydrous pyridine or triethylamine (B128534) (Et₃N) (2.0-3.0 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.1 eq.)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl) or saturated aqueous potassium hydrogen sulfate (B86663) (KHSO₄)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Asn-OH in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.

-

Add triethylamine or pyridine to the solution, followed by a catalytic amount of DMAP.

-

In a separate flask, dissolve trityl chloride in anhydrous DCM.

-

Slowly add the trityl chloride solution to the Boc-Asn-OH solution at room temperature with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC (a typical eluent system is chloroform:methanol:acetic acid, 90:8:2).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a cold, dilute aqueous acid solution (e.g., 1 M HCl or saturated KHSO₄) to remove the base, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound, which may be a white solid or a viscous oil.

Purification Protocols

The crude product can be purified by recrystallization/washing or by column chromatography, depending on its initial purity and physical state.

Protocol 1: Purification by Washing/Recrystallization

This method is suitable if the crude product is a solid and of relatively high purity.[5]

Solvent System: Toluene (B28343) is an effective solvent for purifying tritylated amino acids. Alternatively, a mixture of an ester (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane (B92381) or heptane) can be used for recrystallization.

Procedure:

-

Transfer the crude this compound to a flask and add toluene (approximately 6 mL per gram of crude product).

-

Heat the suspension to 50 °C and stir for 1 hour.

-

Cool the mixture to room temperature (around 30 °C) and continue stirring for an additional 2 hours to induce precipitation/crystallization.

-

Filter the solid product and wash it with a small amount of cold toluene.

-

Dry the purified product under vacuum at 50 °C to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is recommended if the crude product is an oil or contains significant impurities.[4]

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform, starting with a low polarity (e.g., 0-2% methanol) and gradually increasing to elute the product (e.g., up to 5-10% methanol).

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Application in Peptide Synthesis

This compound is a key reagent in Boc-based solid-phase peptide synthesis. Its use is critical for preventing side reactions and improving the quality of the final peptide product.

The bulky trityl group shields the side-chain amide, preventing its dehydration to a nitrile during the activation of the carboxyl group, a common issue with reagents like carbodiimides. It also helps to suppress the formation of aspartimide intermediates, which can lead to hard-to-separate impurities. The enhanced solubility of the tritylated derivative in common organic solvents further facilitates efficient coupling reactions.[6] The trityl group is typically removed during the final cleavage and deprotection of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

References

A Technical Guide to Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Boc-Nγ-trityl-L-asparagine, a critical reagent in solid-phase peptide synthesis (SPPS). It details its physicochemical properties, outlines a comprehensive experimental protocol for its use, and illustrates its role in the peptide synthesis workflow.

Physicochemical Properties

Boc-Asn(Trt)-OH is a derivative of the amino acid asparagine, modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a trityl (Trt) group on the side-chain amide. These protecting groups are essential for preventing undesirable side reactions during peptide synthesis.[1][2] The bulky trityl group is particularly effective at preventing the dehydration of the asparagine side-chain amide to a nitrile and minimizing the formation of aspartimide intermediates, which are common challenges during the incorporation of asparagine residues.[1]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₈H₃₀N₂O₅ | [3] |

| Molecular Weight | 474.55 g/mol | [4] |

| Appearance | Powder | [4] |

| Purity (TLC) | ≥98% | [4] |

| Primary Application | Boc Solid-Phase Peptide Synthesis |

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This protocol details the manual procedure for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support (e.g., Merrifield resin) using the Boc solid-phase peptide synthesis (SPPS) strategy.

Materials and Reagents:

-

Peptide synthesis vessel

-

Shaker

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP)

-

Kaiser test kit

Procedure:

-

Resin Swelling: If starting with a dry resin, swell it in an appropriate solvent like DCM or DMF for at least 30 minutes to ensure optimal reaction conditions.

-

Boc Group Deprotection:

-

Treat the N-terminally Boc-protected peptide-resin with a solution of 25-50% TFA in DCM.[5]

-

Agitate the mixture for approximately 30 minutes to ensure complete removal of the Boc protecting group.

-

Filter the resin and wash it thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts. This leaves the N-terminal amine as a TFA salt.[5]

-

-

Neutralization:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of this compound and a suitable activating agent (e.g., 1 equivalent of DCC/HOBt or BOP reagent) in DMF.[1]

-

Allow the activation to proceed for 10-15 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours, or until the coupling reaction is complete.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[1]

-

A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, filter the resin and wash it extensively with DMF and DCM to remove any unreacted reagents and byproducts.[1] The peptide-resin is now ready for the next cycle of deprotection and coupling.

-

-

Final Cleavage: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[5][6]

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the key stages involved in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid residue like this compound.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

References

The Role of the Trityl (Trt) Protecting Group in Asparagine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into synthetic peptides is a critical, yet challenging, aspect of solid-phase peptide synthesis (SPPS). The inherent chemical properties of asparagine's side-chain amide present significant obstacles, including poor solubility of the Fmoc-Asn-OH derivative and the propensity for side reactions that can compromise the purity, yield, and biological activity of the final peptide.[1][2] The trityl (Trt) protecting group has emerged as a cornerstone strategy to mitigate these issues, ensuring the fidelity of peptide synthesis.[3] This technical guide provides an in-depth analysis of the role of the Trt group in asparagine protection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Core Challenges of Asparagine Incorporation

Two primary challenges arise when incorporating asparagine into a peptide sequence during Fmoc-based SPPS:

-

Poor Solubility: The unprotected Fmoc-Asn-OH amino acid derivative exhibits very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[1][4]

-

Side Reactions: The side-chain amide is susceptible to two major undesirable reactions:

-

Nitrile Formation: Dehydration of the amide to a nitrile can occur during the carboxyl group activation step, particularly with carbodiimide-based reagents.[4][5]

-

Aspartimide Formation: Under basic conditions, such as the piperidine (B6355638) treatment used for Fmoc group removal, the peptide backbone nitrogen can attack the side-chain amide, leading to a cyclic succinimide (B58015) intermediate known as an aspartimide.[1][6] This intermediate can then lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[1]

-

The Trt group, a bulky and acid-labile protecting group, is widely employed to shield the asparagine side-chain amide, thereby overcoming these obstacles.[3][4]

The Function of the Trt Protecting Group

The trityl group offers a multifaceted solution to the challenges of asparagine incorporation:

-

Prevention of Side Reactions: By physically blocking the side-chain amide, the Trt group effectively prevents its dehydration to a nitrile during the activation phase of coupling.[7][8] While it also reduces the incidence of aspartimide formation, it may be less effective in highly susceptible sequences compared to other strategies.[1][6]

-

Enhanced Solubility: The presence of the bulky, hydrophobic Trt group significantly improves the solubility of the Fmoc-Asn(Trt)-OH derivative in standard organic solvents like DMF, facilitating more efficient and reliable coupling reactions.[1][4]

Quantitative Data and Comparative Analysis

The choice of protecting group is critical and often sequence-dependent. The Trt group is the most common choice for asparagine, but alternatives exist. Below is a summary of the characteristics of common asparagine side-chain protecting groups.

Table 1: Comparison of Asparagine Side-Chain Protecting Groups [1]

| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |

| Trityl (Trt) | Robust, widely used; Significantly improves solubility; Effectively prevents nitrile formation.[1][4] | Cleavage can be slow, especially for N-terminal Asn(Trt), requiring extended times.[1][9] | Standard TFA cocktails (e.g., 95% TFA) for 1-3 hours.[1] |

| 4-Methoxytrityl (Mmt) | More acid-labile than Trt, allowing for milder and faster cleavage.[1] | Increased acid lability may lead to premature deprotection during long syntheses.[1] | 1% TFA in DCM for selective deprotection; standard TFA cocktails for final deprotection.[1] |

| Xanthenyl (Xan) | Can yield purer peptides in some challenging sequences compared to Trt.[1] | May be less effective at preventing aspartimide formation in certain sequences.[1] | Standard TFA cleavage cocktails.[1] |

While comprehensive head-to-head quantitative data is scarce, available information indicates that using Fmoc-Asn(Trt)-OH leads to significantly purer crude peptides (>97.0% by HPLC) compared to using unprotected asparagine.[1]

Experimental Protocols

Successful incorporation and deprotection of Asn(Trt) requires careful adherence to optimized protocols.

This protocol is for the incorporation of a Trt-protected asparagine residue into a peptide sequence during Fmoc-SPPS.[1]

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A two-step treatment is common: the first for 2-5 minutes, followed by a second for 15-20 minutes.[1][10]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and a coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of a base such as diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[1]

-

Monitoring and Washing: Monitor the reaction using a qualitative method like the Kaiser test.[1] Once complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).[1]

This protocol is for the final step, where the peptide is cleaved from the resin and the Trt group is removed simultaneously.[9][10]

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[10]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[10] Another common option is Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[9] Scavengers like TIS are critical for trapping the reactive trityl cations released during deprotection.[9]

-

Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[10]

-

Peptide Precipitation: Filter the resin and add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1][9]

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1][9]

-

Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm complete deprotection and assess purity.[9]

Deprotection of an N-terminal Asn(Trt) residue is often sluggish.[9][11] This is because the proximity of the protonated N-terminal amino group electrostatically hinders the acid-catalyzed cleavage of the Trt group.[9]

-

Follow Protocol 2, Steps 1-2.

-

Extended Cleavage: Extend the cleavage time in Step 3 to at least 4-6 hours.[9][10] It is recommended to monitor the reaction's progress by analyzing small aliquots at different time points (e.g., 2, 4, and 6 hours) via HPLC.[9]

-

Proceed with Protocol 2, Steps 4-6.

-

Troubleshooting: If deprotection remains incomplete, the cleavage step should be repeated with a fresh cocktail.[9]

Conclusion

The trityl protecting group is an indispensable tool in modern Fmoc-SPPS, particularly for the successful incorporation of asparagine. Its ability to enhance solubility and prevent deleterious side reactions, such as nitrile formation, leads to the synthesis of purer peptides with higher yields.[8][12] While challenges such as the slow deprotection of N-terminal Asn(Trt) residues exist, these can be effectively managed with modified protocols. A thorough understanding of the chemistry and careful application of the methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to navigate the complexities of asparagine chemistry and achieve their synthetic goals with greater efficiency and success.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Solubility of Boc-Asn(Trt)-OH in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) in two common solvents used in solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of this critical building block is essential for optimizing peptide coupling reactions and ensuring the synthesis of high-purity peptides.

Introduction

This compound is a widely used derivative of asparagine in Boc-based solid-phase peptide synthesis. The trityl (Trt) protecting group on the side-chain amide of asparagine serves a dual purpose: it prevents the dehydration of the amide to a nitrile during activation and enhances the solubility of the amino acid derivative in organic solvents.[1] This improved solubility is crucial for efficient and complete coupling reactions.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a key piece of information is available from technical data sheets.

| Parameter | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Source |

| Qualitative Solubility | A clear solution is formed when 1 mmole is dissolved in 2 ml. | No specific data available, but used in protocols involving DCM for resin swelling and washing. | [1] |

| Approximate Molar Solubility | ~0.5 M | Not Available | [1] |

| Approximate Concentration (mg/mL) | ~237 mg/mL | Not Available | [1] |

Calculations for DMF are based on the molecular weight of this compound (474.55 g/mol ) and the data point of 1 mmole in 2 mL of DMF.

The trityl protecting group is known to significantly increase the solubility of asparagine derivatives, which generally have poor solubility.[1] For comparison, the related Fmoc-Asn(Trt)-OH also exhibits good solubility in most organic solvents.[2][3][4]

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, it is recommended to determine it experimentally under the specific conditions of use (e.g., temperature, reagent concentrations). The following is a general gravimetric method adapted for this compound.

Objective: To determine the saturation solubility of this compound in DMF and DCM at a specific temperature.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

Pre-weighed drying vessels

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials for each solvent (DMF and DCM). A starting point of approximately 300 mg in 1 mL of solvent is recommended for DMF, while a smaller amount can be used initially for DCM to assess its lower expected solubility.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the respective solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the slurries to equilibrate for a minimum of 24 hours to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection:

-

Carefully pipette a precise volume (e.g., 0.5 mL) of the clear supernatant from each vial, taking care not to disturb the solid pellet.

-

Transfer this aliquot to a pre-weighed drying vessel. Record the exact weight of the empty vessel.

-

-

Solvent Evaporation:

-

Place the drying vessels in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

-

Data Calculation:

-

Weigh the drying vessel containing the dried solute.

-

Subtract the initial weight of the empty vessel to determine the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant aliquot taken.

-

Role in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound in DMF is critical for the efficiency of the coupling step in SPPS. Inadequate solubility can lead to incomplete reactions, resulting in deletion sequences in the final peptide. The high solubility of this compound in DMF ensures a homogeneous reaction mixture, facilitating efficient activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support. While DCM is often used for swelling the resin and for washing steps, the coupling reaction itself is typically carried out in DMF.

Below is a diagram illustrating the logical workflow for the incorporation of this compound in a typical Boc-SPPS cycle.

Caption: Workflow for this compound incorporation in SPPS.

References

Stability of Boc-Asn(Trt)-OH: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the stability of N-α-tert-Butoxycarbonyl-N-γ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Ensuring the chemical integrity of this building block is paramount for the successful synthesis of high-purity peptides. This document outlines the key factors affecting its stability, recommended storage conditions, potential degradation pathways, and methodologies for assessing its purity over time.

Introduction

This compound is an amino acid derivative designed to address challenges associated with introducing asparagine into a peptide sequence. The trityl (Trt) group on the side-chain amide prevents dehydration to a nitrile species during the activation step, a common side reaction with carbodiimide (B86325) reagents.[1] However, the molecule's inherent structural features, including the acid-labile Boc and Trityl protecting groups and the asparagine side chain itself, make it susceptible to degradation if not stored and handled correctly.

Recommended Storage Conditions and Handling

While manufacturer data sheets often list a general storage temperature of 15-25°C for shipping and short-term stock, long-term storage requires more stringent conditions to minimize degradation and preserve purity.[2] Best practices for protected amino acids and peptides containing sensitive residues like asparagine are applicable.[3][4][5]

Key Handling Practices:

-

Prevent Condensation: Before use, always allow the container to equilibrate to room temperature while still sealed.[3][6] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis.

-

Minimize Exposure: Weigh the required amount of reagent promptly and reseal the container tightly.

-

Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen is highly recommended to displace moisture and oxygen.[6]

The following table summarizes the recommended storage conditions based on best practices for maximizing the shelf-life of protected amino acids.

| Storage Duration | Temperature | Atmosphere | Light/Moisture Conditions | Rationale |

| Long-Term (> 6 months) | -20°C to 5°C[3][7] | Inert Gas (Argon/Nitrogen)[6] | Store in a dark, desiccated environment | Minimizes rates of all potential chemical degradation pathways. |

| Short-Term (< 6 months) | 4°C to 8°C | Tightly Sealed | Protect from light and moisture | Suitable for working stock, balancing stability with convenient access. |

| Shipping / Benchtop Use | 15°C to 25°C (Room Temp.)[2] | Tightly Sealed | Protect from direct light and high humidity | Acceptable for brief periods, but not recommended for prolonged storage. |

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, moisture, and pH. These factors can trigger several degradation pathways, compromising the reagent's purity.

References

A Technical Deep Dive: Boc vs. Fmoc Chemistry for Asparagine in Peptide Synthesis

For researchers, scientists, and drug development professionals, the incorporation of asparagine (Asn) into synthetic peptides presents a critical challenge. The inherent reactivity of its side-chain amide group necessitates careful consideration of the chosen synthetic strategy. This in-depth technical guide provides a comparative analysis of two cornerstone solid-phase peptide synthesis (SPPS) methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—with a specific focus on their application to asparagine.

The primary obstacle in incorporating asparagine is the propensity of its side-chain amide to undergo dehydration to a nitrile during the activation step of the carboxylic acid, particularly when using carbodiimide-based coupling reagents. This irreversible side reaction leads to the formation of β-cyanoalanine, a modification that can significantly alter the biological activity and physicochemical properties of the final peptide. To circumvent this, side-chain protection of the asparagine amide is essential.

In Boc chemistry, the most commonly employed protecting group for the asparagine side chain is xanthyl (Xan). Conversely, in the more widely used Fmoc strategy, the trityl (Trt) group is the standard for asparagine side-chain protection. The choice between these two approaches has significant implications for reaction conditions, potential side reactions, and the overall efficiency of the peptide synthesis.

Core Chemical Strategies: A Comparative Overview

The fundamental difference between Boc and Fmoc chemistries lies in the lability of the α-amino protecting group. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile, cleaved under milder basic conditions. This dictates the orthogonality of the respective side-chain protecting groups.

| Feature | Boc Chemistry for Asn | Fmoc Chemistry for Asn |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Asn Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) |

| α-Amino Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine (B6355638) in DMF) |

| Side-Chain Deprotection | Acid-labile (removed during final cleavage with strong acids like HF or TFMSA) | Acid-labile (removed during final cleavage with TFA) |

| Primary Side Reaction (Asn) | Minimized dehydration to nitrile.[1][2][3][4][5] | Minimized dehydration to nitrile; potential for aspartimide formation.[6][7] |

| Solubility of Protected Asn | Boc-Asn(Xan)-OH exhibits good solubility in common SPPS solvents.[1][2] | Fmoc-Asn(Trt)-OH has significantly improved solubility over unprotected Fmoc-Asn-OH.[5][8] |

Quantitative Performance Metrics

While direct head-to-head quantitative comparisons in a single study are limited, the literature provides insights into the typical performance of each chemistry for asparagine incorporation.

| Parameter | Boc-Asn(Xan) | Fmoc-Asn(Trt) |

| Coupling Efficiency/Yield | Generally high and reliable due to good solubility and prevention of side reactions.[1][4] | High coupling efficiency, aided by the enhanced solubility of the Trt-protected derivative.[4][8] |

| Purity | High purity achievable by effectively preventing nitrile formation.[4] | High purity peptides can be obtained, though aspartimide formation can be a concern in sensitive sequences.[6][8] |

| Prevention of Dehydration | The bulky xanthyl group provides excellent steric protection against dehydration.[1][2][3] | The trityl group is highly effective in preventing nitrile formation during activation.[4][8][9] |

Key Side Reactions and Mitigation Strategies

Dehydration to Nitrile

Both Boc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are designed to prevent the dehydration of the asparagine side chain. The bulky Xan and Trt groups sterically hinder the amide group, preventing its reaction with coupling reagents.

Aspartimide Formation

A significant side reaction, particularly in Fmoc chemistry, is the formation of a cyclic aspartimide intermediate. This can occur at the Asp-Xxx or Asn-Xxx sequence, where the backbone amide nitrogen attacks the side-chain carbonyl. This is more prevalent in Fmoc SPPS due to the repeated exposure to the basic conditions of piperidine for Fmoc group removal.[6][10] While the Trt group on Asn offers some protection, sequences containing Asn-Gly, Asn-Ser, or Asn-Thr are particularly susceptible.[6][7] In Boc chemistry, the acidic deprotection conditions generally do not promote aspartimide formation to the same extent.

Experimental Protocols

Boc-Asn(Xan) Coupling Protocol

This protocol outlines a typical manual coupling cycle for incorporating Boc-Asn(Xan)-OH in SPPS.

1. Resin Preparation:

-

Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2]

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and finally with the coupling solvent (e.g., DMF or DCM).[2]

-

Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in the coupling solvent.

2. Activation and Coupling:

-

In a separate vessel, dissolve Boc-Asn(Xan)-OH (2-3 equivalents relative to resin loading) and an activating agent such as HBTU (2-3 equivalents) in DMF.[2]

-

Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

3. Monitoring and Washing:

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the reaction is incomplete, a recoupling step may be necessary.

-

After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Fmoc-Asn(Trt) Coupling Protocol

This protocol describes a standard manual coupling cycle for incorporating Fmoc-Asn(Trt)-OH.

1. Resin Preparation:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Deprotect the N-terminal Fmoc group with a 20% solution of piperidine in DMF. This is typically a two-step process: a brief 2-5 minute treatment followed by a longer 15-20 minute treatment.[9][11]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9][12]

2. Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents), an activating agent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[9]

-

Add DIEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

3. Monitoring and Washing:

-

Monitor the coupling reaction with the Kaiser test.

-

Upon completion, wash the resin extensively with DMF to prepare for the next deprotection cycle.

Signaling Pathways and Workflows

Boc-Asn(Xan) Coupling Workflow

Caption: Workflow for the coupling of Boc-Asn(Xan)-OH in solid-phase peptide synthesis.

Fmoc-Asn(Trt) Coupling Workflow

Caption: Workflow for the coupling of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis.

Aspartimide Formation in Fmoc Chemistry

Caption: Pathway of aspartimide formation during Fmoc-SPPS of asparagine-containing peptides.

Conclusion

The choice between Boc and Fmoc chemistry for the incorporation of asparagine is a critical decision that hinges on the specific requirements of the peptide sequence, the desired purity, and the overall synthetic strategy. Both Boc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are effective in preventing the deleterious side reaction of nitrile formation. However, the potential for aspartimide formation in Fmoc chemistry, particularly in sensitive sequences, necessitates careful consideration and potentially modified deprotection protocols. For routine synthesis, the milder conditions and orthogonality of the Fmoc strategy have made it the more prevalent choice. In contrast, Boc chemistry remains a robust alternative, especially for complex peptides where aggregation is a concern. A thorough understanding of the nuances of each approach, as detailed in this guide, is paramount for the successful synthesis of asparagine-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

Navigating the Supply and Quality Landscape of Boc-Asn(Trt)-OH: A Technical Guide

For researchers, scientists, and professionals in drug development, the quality and sourcing of raw materials are paramount to successful outcomes. This in-depth technical guide provides a comprehensive overview of Boc-Asn(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We delve into supplier information, detailed quality specifications, and essential experimental protocols for its analysis, ensuring you have the necessary information to procure and utilize this reagent effectively.

Introduction to this compound in Peptide Synthesis

Nα-tert-Butoxycarbonyl-Nγ-trityl-L-asparagine, commonly abbreviated as this compound, is a protected amino acid derivative essential for the incorporation of asparagine residues in Boc-based solid-phase peptide synthesis. The incorporation of asparagine is challenging due to the propensity of its side-chain amide to undergo dehydration to a nitrile or rearrangement to form an aspartimide intermediate during the coupling process.[1][2] The bulky trityl (Trt) protecting group on the side-chain amide sterically hinders these side reactions, leading to higher purity and yield of the final peptide.[1][2] Furthermore, the Trityl group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[3]

Sourcing this compound: A Supplier Overview

A variety of chemical suppliers offer this compound, ranging from large multinational corporations to more specialized chemical synthesis companies. The choice of supplier often depends on factors such as the scale of the synthesis (research vs. manufacturing), required purity levels, and available documentation. Below is a summary of prominent suppliers.

| Supplier | Brand/Product Line | Noteworthy Aspects |

| Merck (Sigma-Aldrich) | Novabiochem® | A widely recognized brand in peptide synthesis reagents, offering extensive documentation and technical support.[3][4] |

| Aapptec | - | A specialized provider of peptides, amino acids, and resins for peptide synthesis.[5] |

| BenchChem | - | A supplier of fine chemicals and building blocks for research and development. |

| Ningbo INNO Pharmchem Co., Ltd. | - | A manufacturer and supplier of pharmaceutical intermediates, including protected amino acids.[2] |

Quality Specifications for this compound

Ensuring the quality of this compound is crucial for the successful synthesis of peptides. While specifications can vary slightly between suppliers, a typical Certificate of Analysis (CoA) will include the following parameters. It is always recommended to refer to the lot-specific CoA for precise data.[5][6]

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white or beige powder | Visual Inspection |

| Identity | Conforms to the structure | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Purity (Assay) | ≥98% | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Optical Rotation | Specific range (e.g., [α]20/D -7.8±0.5°, c=2% in DMF for the unprotected Boc-Asn-OH) | Polarimetry |

| Molecular Formula | C28H30N2O5 | - |

| Molecular Weight | 474.55 g/mol | Mass Spectrometry |

| CAS Number | 132388-68-2 | - |

| Solubility | Soluble in DMF and other organic solvents | Visual Inspection |

| Ignition Residue | Typically ≤0.2% | Gravimetry |

Experimental Protocols for Quality Control

The following are detailed methodologies for key experiments to verify the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of Boc-protected amino acids.[7] The Boc group increases the hydrophobicity of the molecule, making it well-suited for separation on a nonpolar stationary phase.[7]

Methodology:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound.

Methodology:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum. Key characteristic peaks to look for include:

-

C=O stretching (urethane and carboxylic acid): ~1700-1760 cm⁻¹

-

N-H stretching (amide): ~3300-3500 cm⁻¹

-

Aromatic C-H stretching (trityl group): ~3000-3100 cm⁻¹

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the quality and use of this compound.

By understanding the available suppliers, key quality specifications, and the analytical methods to verify them, researchers can confidently source high-quality this compound, leading to more reliable and successful peptide synthesis campaigns.

References

Methodological & Application

Application Notes and Protocols: Boc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of asparagine (Asn) residues into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary issues are the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates, both of which can lead to impurities that are difficult to separate from the target peptide, ultimately impacting yield and purity.[1] The use of a side-chain protecting group for the amide functionality of asparagine is a critical strategy to mitigate these side reactions.

This document provides detailed application notes and protocols for the use of Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH), a key building block in Boc-based SPPS. The bulky trityl (Trt) group offers robust protection of the side-chain amide, preventing undesirable side reactions and enhancing the solubility of the amino acid derivative, which can contribute to higher coupling yields.[2]

Key Advantages of this compound

-

Prevention of Side-Chain Dehydration: The sterically hindering trityl group effectively prevents the dehydration of the asparagine side-chain amide to a nitrile during the activation step, a common side reaction when using carbodiimide-based coupling reagents.[1][3]

-

Minimization of Aspartimide Formation: The Trt group also helps to suppress the formation of aspartimide intermediates, which can lead to the formation of difficult-to-separate β-aspartyl peptide impurities.[1]

-

Improved Solubility: The trityl group significantly enhances the solubility of the asparagine derivative in common SPPS solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), facilitating more efficient coupling reactions.[4]

Data Presentation

Table 1: Performance Comparison of Protected Asparagine Derivatives in Boc-SPPS

| Parameter | This compound | Boc-Asn(Xan)-OH | Unprotected Boc-Asn-OH |

| Primary Application | Routinely used in Boc-SPPS to enhance solubility and minimize side-product formation.[1] | Routinely used in Boc-SPPS to prevent dehydration and improve solubility.[1] | Not recommended for sequences prone to side reactions. |

| Prevention of Dehydration | The bulky Trt group effectively prevents dehydration of the side-chain amide during activation.[1] | The Xan group effectively protects the amide from dehydration, particularly with carbodiimide (B86325) reagents.[1] | Prone to significant dehydration, leading to nitrile impurities.[2] |

| Prevention of Aspartimide Formation | Utilized to reduce the incidence of aspartimide formation.[1] | Known to suppress aspartimide formation.[1] | High propensity for aspartimide formation. |

| Solubility | The trityl group is well-regarded for increasing the solubility of the asparagine derivative.[2][4] | The xanthyl group significantly improves solubility in common SPPS solvents.[1] | Can have lower solubility, potentially leading to aggregation and incomplete coupling.[2] |

| Deprotection Conditions | Cleaved under standard acidic conditions (TFA).[1] | Readily removed with TFA during standard Boc deprotection steps.[1] | N/A |

| Cleavage Kinetics | Removal of the Trt group can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide, potentially requiring extended deprotection times.[4] | Cleavage of the Xan group is generally efficient.[1] | N/A |

Experimental Protocols

Protocol 1: Standard Incorporation of this compound in Boc-SPPS

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

-

Swell the solid support resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group from the preceding amino acid.

-

Wash the resin thoroughly with DCM and isopropanol (B130326) to remove residual acid and byproducts.[1]

3. Neutralization:

-

Neutralize the protonated N-terminal amine with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, to prepare it for coupling.[1]

-

Wash the resin with DCM to remove excess base.

4. Coupling of this compound:

-

In a separate vessel, dissolve 3-4 equivalents of this compound and a suitable activating agent (e.g., HBTU, DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the completeness of the coupling reaction using a qualitative test such as the Kaiser test.[1]

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[1]

Protocol 2: Extended Deprotection for N-terminal Asn(Trt) Residues

Problems have been observed with sluggish deprotection of N-terminal Asn(Trt) residues. This can be overcome by extending the cleavage time.

1. Initial Deprotection:

-

Follow the standard Boc deprotection protocol as described in Protocol 1, Step 2.

2. Extended Cleavage:

-

If the Asn(Trt) residue is at the N-terminus, extend the final TFA cleavage time to 4 hours to ensure complete removal of the Trt group.

3. Cleavage Cocktail:

-

For the final cleavage of the peptide from the resin, use a standard TFA cleavage cocktail containing scavengers (e.g., TFA/water/TIPS 95:2.5:2.5) to protect sensitive residues.[5]

Visualizations

Caption: Standard Boc-SPPS cycle for incorporating this compound.

Caption: Prevention of asparagine side reactions using Trt protection.

References

Application Note: Standard Protocol for Coupling Boc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis

Introduction

The incorporation of asparagine (Asn) residues during solid-phase peptide synthesis (SPPS) presents significant challenges. The primary obstacle is the propensity of the side-chain amide to undergo dehydration to form a β-cyanoalanine residue, an irreversible side reaction that leads to impurities that are difficult to separate from the target peptide.[1][2] This side reaction is particularly prevalent during the activation of the carboxylic acid, especially with carbodiimide-based coupling reagents like DCC or DIC.[3][4][5] To mitigate this, the asparagine side-chain is protected. In Boc-based SPPS, Nα-Boc-Nγ-trityl-L-asparagine (Boc-Asn(Trt)-OH) is a commonly used derivative. The bulky trityl (Trt) group effectively shields the side-chain amide, preventing dehydration during activation.[1] Furthermore, the Trt group enhances the solubility of the protected amino acid in common SPPS solvents like DMF.[4][6][7]

Key Performance Parameters of this compound

-

Prevention of Side Reactions: The primary advantage of the Trt group is its effectiveness in preventing the dehydration of the asparagine side-chain amide to a nitrile during the activation step.[1][4]

-

Enhanced Solubility: this compound exhibits improved solubility in standard organic solvents used in peptide synthesis, such as DMF, compared to the unprotected or some other protected asparagine derivatives.[4][6]

-

Steric Hindrance: While highly effective for protection, the steric bulk of the Trt group can sometimes slow down coupling reactions. This may necessitate longer coupling times or the use of more potent activation methods to ensure the reaction goes to completion.[3][4]

Data Presentation: Comparison of Recommended Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of this compound. Aminium/uronium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides for their higher efficiency and lower risk of promoting side reactions.[2][3] While direct head-to-head quantitative data for this compound is not extensively published, the following table summarizes the general performance and characteristics of suitable reagents.

| Coupling Reagent Class | Example(s) | Relative Efficiency | Key Advantages | Potential Considerations |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | High | Rapid reaction times, high efficiency, considered safe for coupling Asn.[3] HATU is particularly effective for difficult couplings.[8] | Can react with free amino groups to form guanidines if used in excess; pre-activation is recommended.[9] |

| Phosphonium Salts | PyBOP, BOP | High | Effective and do not promote dehydration.[3] Do not affect free amino groups.[9] | BOP produces a carcinogenic byproduct (hexamethylphosphoramide).[3] |

| Carbodiimides + Additives | DIC/HOBt | Moderate to High | Cost-effective. The addition of HOBt is crucial to suppress side reactions, including dehydration.[9][10] | Higher risk of dehydration compared to aminium/phosphonium salts, even with HOBt.[3][9] |

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a growing peptide chain on a solid support in a typical Boc-SPPS workflow.

Protocol 1: Boc-SPPS Cycle Prior to Coupling

This protocol describes the steps to prepare the resin-bound peptide for the coupling of the next amino acid.

-

Resin Swelling: Swell the solid support (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

-

Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[1]

-

Washing: Thoroughly wash the resin to remove residual acid and byproducts. A typical washing sequence is: DCM (3x), Isopropanol (3x), and DCM (3x).[1]

-

Neutralization: Neutralize the protonated N-terminal amine with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes to prepare it for coupling.[1]

-

Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound using HBTU/HOBt

This protocol is recommended for routine incorporation of this compound with a minimal risk of side reactions.

-

Amino Acid Activation: In a separate vessel, prepare the activation mixture:

-

Base Addition: Add DIEA (6–8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[3]

-

Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[1] Due to the steric hindrance of the Trt group, a longer coupling time may be required.[3]

-

Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1][3]

-

Monitoring: Perform a qualitative test (see Protocol 3) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed by repeating steps 1-5.

Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

-

Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling and washing steps.

-

Reagent Addition: In a small test tube, add 2-3 drops of each of the following three solutions to the resin beads:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[11]

-

-

Heating: Heat the test tube at 100-110°C for 5 minutes.[11][12]

-

Observation: Observe the color of the beads and the solution.

Visualizations

Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.

Caption: Simplified activation pathway for peptide bond formation using HBTU.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. This compound Novabiochem 132388-68-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]